

Spectroscopic Characterization of 3-(4-Isopropoxypyhenyl)propanoic Acid: A Technical Guide

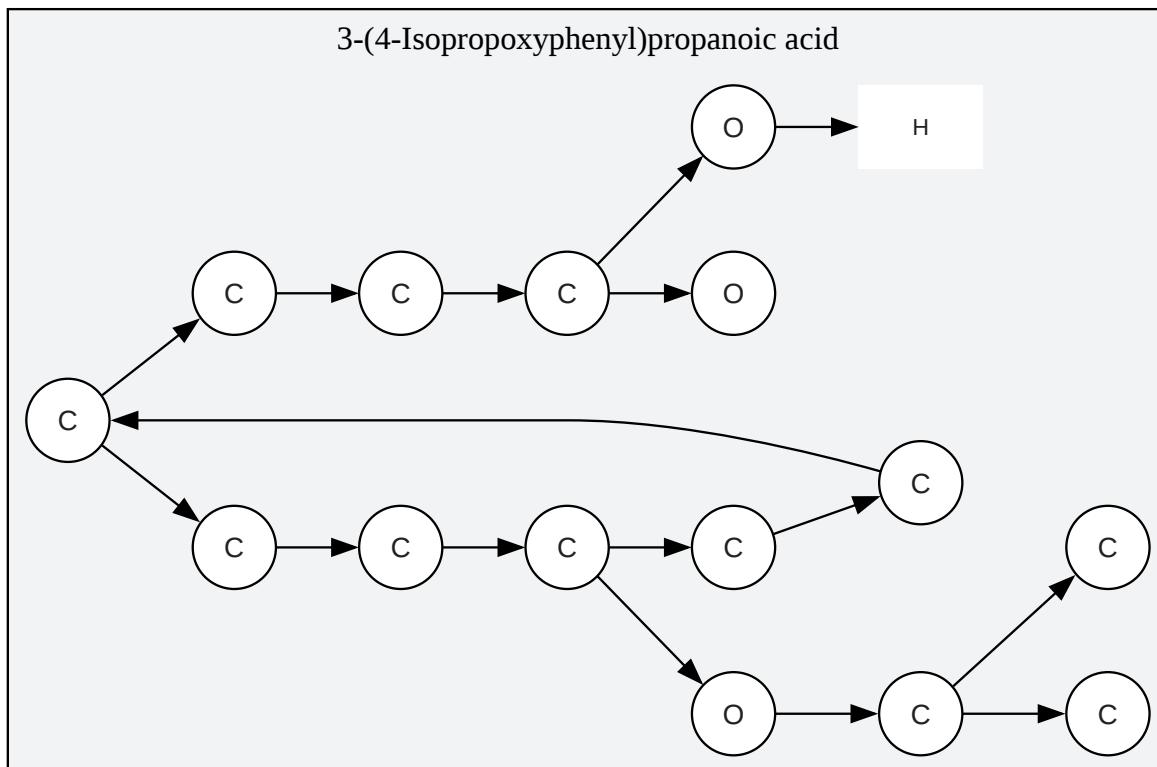
Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(4-Isopropoxypyhenyl)propanoic acid

Cat. No.: B2563737

[Get Quote](#)


Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **3-(4-Isopropoxypyhenyl)propanoic acid**, a compound of interest in materials science and pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this molecule using a multi-spectroscopic approach. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (^1H and ^{13}C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the self-validating nature of the combined data will be emphasized to ensure scientific integrity.

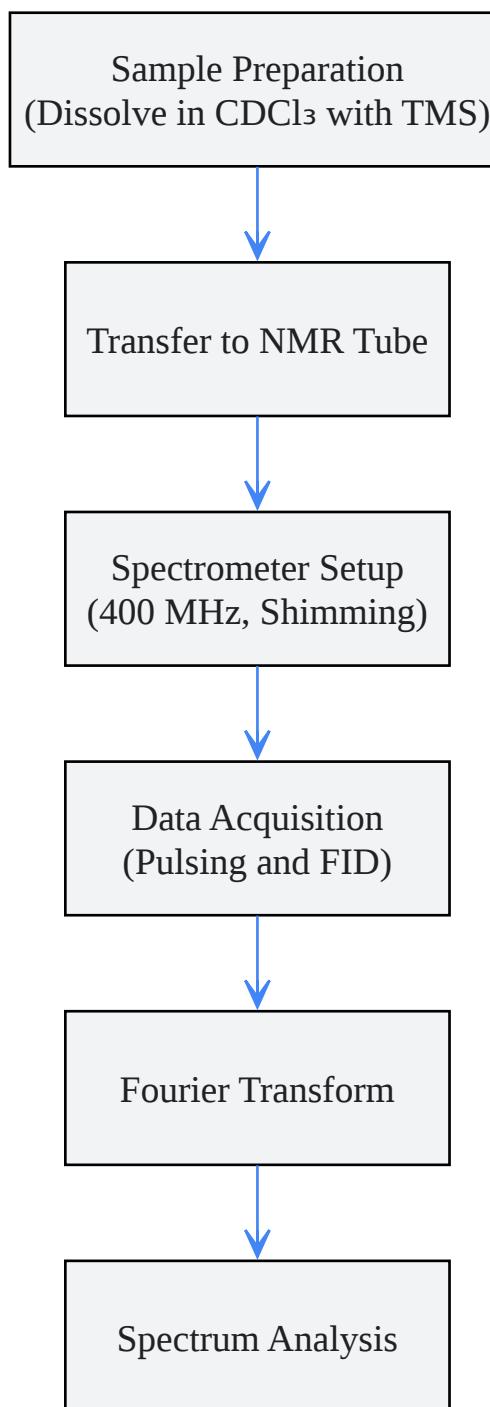
Introduction: The Molecular Blueprint

3-(4-Isopropoxypyhenyl)propanoic acid is an organic molecule characterized by a para-substituted benzene ring, a propanoic acid chain, and an isopropoxy group. Understanding its precise chemical structure is paramount for predicting its reactivity, biological activity, and material properties. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, revealing the connectivity of atoms and the nature of the functional groups present.

To fully characterize this compound, we will employ a synergistic combination of spectroscopic methods. ^1H and ^{13}C NMR will elucidate the carbon-hydrogen framework, FTIR will identify the key functional groups through their vibrational frequencies, and Mass Spectrometry will determine the molecular weight and fragmentation pattern, confirming the overall structure.

[Click to download full resolution via product page](#)

Caption: Molecular structure of **3-(4-Isopropoxyphenyl)propanoic acid**.


Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is a cornerstone technique for organic structure determination, providing detailed information about the chemical environment of ^1H (proton) and ^{13}C nuclei.

^1H NMR Spectroscopy

Experimental Protocol:

A standard ^1H NMR spectrum is acquired by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm)[1][2][3]. The solution is transferred to a 5 mm NMR tube. The spectrum is recorded on a 400 MHz or 500 MHz spectrometer, with a sufficient number of scans to achieve a good signal-to-noise ratio.

[Click to download full resolution via product page](#)

Caption: General workflow for ^1H NMR spectroscopy.

Predicted ^1H NMR Data (400 MHz, CDCl_3):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~12.0	Singlet (broad)	1H	-COOH
7.10	Doublet	2H	Ar-H (ortho to -CH ₂ CH ₂ COOH)
6.85	Doublet	2H	Ar-H (ortho to -O-iPr)
4.55	Septet	1H	-OCH(CH ₃) ₂
2.90	Triplet	2H	Ar-CH ₂ -
2.65	Triplet	2H	-CH ₂ -COOH
1.35	Doublet	6H	-OCH(CH ₃) ₂

Interpretation:

- The broad singlet at ~12.0 ppm is characteristic of a carboxylic acid proton, which is often exchangeable and appears as a broad signal[4][5].
- The two doublets in the aromatic region (7.10 and 6.85 ppm) indicate a para-substituted benzene ring. The downfield shift of the protons at 7.10 ppm is due to the electron-withdrawing effect of the propanoic acid group, while the upfield shift of the protons at 6.85 ppm is due to the electron-donating effect of the isopropoxy group[6][7].
- The septet at 4.55 ppm and the doublet at 1.35 ppm are characteristic of an isopropoxy group. The methine proton is split into a septet by the six equivalent methyl protons, which in turn are split into a doublet by the single methine proton[4].
- The two triplets at 2.90 and 2.65 ppm correspond to the two methylene groups of the propanoic acid side chain, exhibiting coupling to each other.

¹³C NMR Spectroscopy

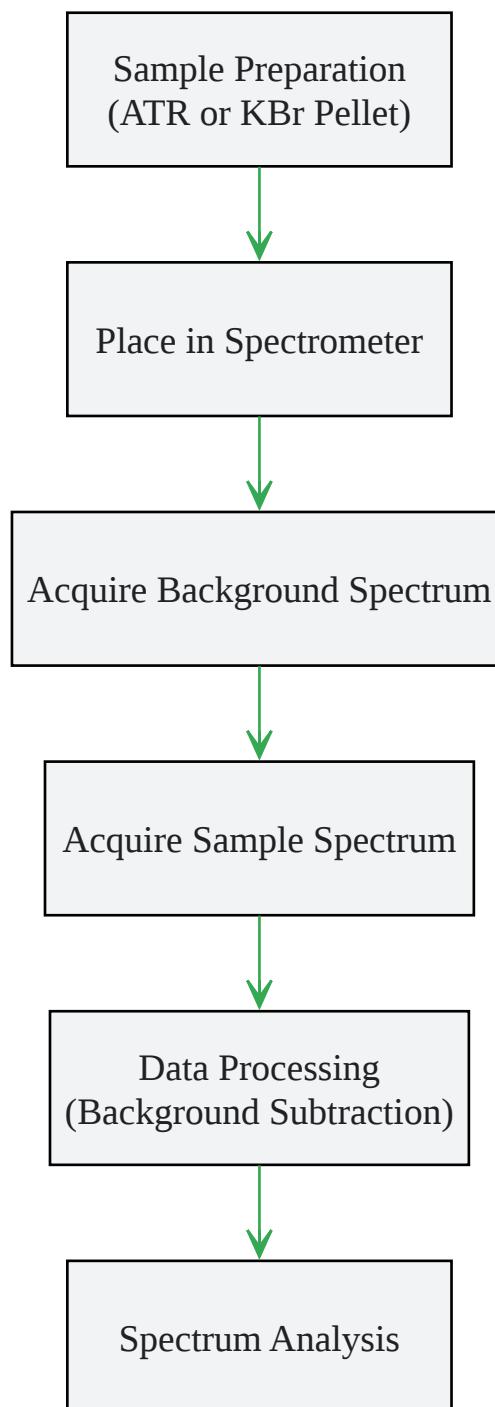
Experimental Protocol:

For ^{13}C NMR, a higher concentration of the sample (20-50 mg) is typically used in the same deuterated solvent[8][9][10]. The spectrum is usually acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans and a suitable relaxation delay are crucial due to the low natural abundance of ^{13}C and its longer relaxation times[10][11].

Predicted ^{13}C NMR Data (100 MHz, CDCl_3):

Chemical Shift (δ , ppm)	Assignment
~179.0	-COOH
~157.0	Ar-C (para to $-\text{CH}_2\text{CH}_2\text{COOH}$)
~133.0	Ar-C (ipso to $-\text{CH}_2\text{CH}_2\text{COOH}$)
~129.5	Ar-CH (ortho to $-\text{CH}_2\text{CH}_2\text{COOH}$)
~116.0	Ar-CH (ortho to $-\text{O-iPr}$)
~70.0	$-\text{OCH}(\text{CH}_3)_2$
~36.0	$-\text{CH}_2\text{-COOH}$
~30.0	Ar- $\text{CH}_2\text{-}$
~22.0	$-\text{OCH}(\text{CH}_3)_2$

Interpretation:


- The peak at ~179.0 ppm is characteristic of a carboxylic acid carbonyl carbon[12][13][14].
- The aromatic carbons appear in the range of 116-157 ppm. The carbon attached to the electron-donating isopropoxy group is shielded and appears upfield, while the carbon attached to the propanoic acid group is deshielded and appears downfield[12][15].
- The methine carbon of the isopropoxy group is observed around 70.0 ppm, and the equivalent methyl carbons are at approximately 22.0 ppm[12][16].
- The two methylene carbons of the propanoic acid chain are found in the aliphatic region at ~36.0 and ~30.0 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the specific functional groups present.

Experimental Protocol:

A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method[17]. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk[18][19]. The spectrum is typically recorded over the range of 4000-400 cm^{-1} .

[Click to download full resolution via product page](#)

Caption: General workflow for FTIR spectroscopy.

Predicted FTIR Data (cm⁻¹):

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3300-2500 (broad)	O-H stretch	Carboxylic Acid
2980-2850	C-H stretch	Alkyl
~1710	C=O stretch	Carboxylic Acid
~1610, ~1510	C=C stretch	Aromatic Ring
~1250	C-O stretch	Aryl Ether
~1100	C-O stretch	Alkyl Ether

Interpretation:

- A very broad absorption band from 3300 to 2500 cm⁻¹ is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.
- The sharp peaks in the 2980-2850 cm⁻¹ region are due to the C-H stretching vibrations of the aliphatic portions of the molecule (isopropoxy and propanoic acid chain).
- A strong, sharp absorption at approximately 1710 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of a carboxylic acid[10][20].
- The absorptions around 1610 and 1510 cm⁻¹ are indicative of the C=C stretching vibrations within the aromatic ring.
- The strong absorption around 1250 cm⁻¹ is attributed to the asymmetric C-O-C stretching of the aryl ether linkage, while the absorption around 1100 cm⁻¹ corresponds to the symmetric C-O-C stretch of the alkyl ether part of the isopropoxy group[21][22][23].

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern upon ionization.

Experimental Protocol:

The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography. Electron Ionization (EI) is a common method for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules[24][25][26]. The instrument separates the resulting ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data (EI):

- Molecular Ion (M^+): m/z = 208. This corresponds to the molecular weight of **3-(4-Isopropoxyphenyl)propanoic acid** ($C_{12}H_{16}O_3$).
- Key Fragments:
 - m/z = 166: Loss of the propyl group from the isopropoxy moiety ($-CH(CH_3)_2$).
 - m/z = 151: Cleavage of the propanoic acid side chain.
 - m/z = 121: A common fragment for para-substituted phenols, resulting from benzylic cleavage.
 - m/z = 43: The isopropoxy cation $[CH(CH_3)_2]^+$.
 - m/z = 45: The carboxylic acid fragment $[COOH]^+$.

Interpretation:

The presence of the molecular ion peak at m/z 208 confirms the molecular formula. The fragmentation pattern is consistent with the proposed structure. The loss of 42 Da (propene) from the molecular ion is a characteristic fragmentation of alkyl phenyl ethers. The presence of fragments corresponding to the isopropoxy group and the propanoic acid moiety further validates the structure[27][28][29][30][31][32].

Conclusion: A Cohesive Structural Narrative

The combined analysis of 1H NMR, ^{13}C NMR, FTIR, and Mass Spectrometry provides a self-validating and unambiguous structural elucidation of **3-(4-Isopropoxyphenyl)propanoic acid**. Each technique offers a unique piece of the structural puzzle, and their collective data paints a cohesive and detailed picture of the molecule. This guide serves as a robust reference for the

spectroscopic properties of this compound, facilitating its identification, quality control, and further investigation in various scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scribd.com [scribd.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. box2073.temp.domains [box2073.temp.domains]
- 4. 13.4 Chemical Shifts in ^1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. books.rsc.org [books.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. compoundchem.com [compoundchem.com]
- 15. researchgate.net [researchgate.net]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
- 17. pubs.acs.org [pubs.acs.org]
- 18. scribd.com [scribd.com]
- 19. mse.washington.edu [mse.washington.edu]

- 20. rockymountainlabs.com [rockymountainlabs.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]
- 23. spectroscopyonline.com [spectroscopyonline.com]
- 24. fiveable.me [fiveable.me]
- 25. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Interpretation Of Mass Spectra Of Organic Compounds [api.motion.ac.in]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. researchgate.net [researchgate.net]
- 31. massbank.eu [massbank.eu]
- 32. scienceready.com.au [scienceready.com.au]
- To cite this document: BenchChem. [Spectroscopic Characterization of 3-(4-Isopropoxyphenyl)propanoic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2563737#spectroscopic-data-of-3-4-isopropoxyphenyl-propanoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com